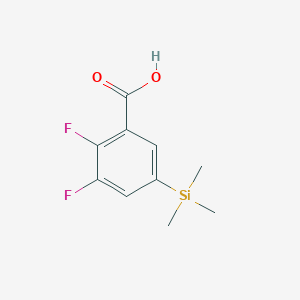

2,3-Difluoro-5-(trimethylsilyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2,3-difluoro-5-trimethylsilylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2Si/c1-15(2,3)6-4-7(10(13)14)9(12)8(11)5-6/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKIPQZVJHJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2,3-Difluoro-5-(trimethylsilyl)benzoic Acid

Executive Summary

In the vanguard of modern drug discovery and advanced materials science, the strategic incorporation of fluorine and silicon into aromatic scaffolds has revolutionized molecular design[1]. 2,3-Difluoro-5-(trimethylsilyl)benzoic acid stands as a premier bifunctional building block. Rather than serving as a passive structural element, this molecule acts as a highly programmable synthetic hub. This technical guide provides an in-depth analysis of its chemical structure, molecular weight, mechanistic rationale, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Structural Parameters

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in complex synthetic cascades. The precise spatial arrangement of the C1-carboxylic acid, C2/C3-difluoro motif, and C5-trimethylsilyl (TMS) group creates a highly tunable electronic environment.

Table 1: Quantitative Chemical & Structural Data

| Parameter | Value |

| Chemical Name | 2,3-Difluoro-5-(trimethylsilyl)benzoic acid |

| Molecular Formula | C10H12F2O2Si[2] |

| Molecular Weight | 230.28 g/mol [2] |

| ChemicalBook Number | CB7120600[2] |

| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) |

| Hydrogen Bond Acceptors | 4 (2x Fluorine, 2x Oxygen) |

| Rotatable Bonds | 2 |

| Core Scaffold | Fluorinated Benzoic Acid |

Mechanistic Rationale: The Tripartite Pharmacophore System

The utility of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid is driven by the synergistic causality of its three primary functional groups.

-

The 2,3-Difluoro Motif (Metabolic Stability & pKa Modulation): Fluorine substitution at the 2- and 3-positions exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent carboxylic acid, enhancing its solubility and binding affinity in physiological environments. Furthermore, the robust C-F bonds block oxidative metabolism by cytochrome P450 enzymes at these critical ortho and meta positions, a strategy utilized in approximately 20% of currently marketed drugs[1].

-

The 5-Trimethylsilyl (TMS) Handle (Synthetic Versatility): The C5-TMS group is not merely a lipophilic placeholder; it is a highly reactive handle for ipso-substitution. Silicon stabilizes adjacent carbocations (the β -silicon effect), making the ipso position highly susceptible to electrophilic attack. This allows for the late-stage introduction of halogens or direct cross-coupling via Hiyama-type reactions.

-

The Carboxylic Acid (Anchor & Activation): The COOH group serves as the primary anchor for amidation or esterification. Recent advances have demonstrated that carboxylic acids can be activated in situ to silyl esters, facilitating highly efficient amide synthesis without the need for harsh, stoichiometric coupling reagents[3].

Figure 1: Logical mapping of functional group reactivity and downstream synthetic utility.

Experimental Methodologies & Self-Validating Protocols

Experimental reproducibility hinges on understanding the causality of each step. The following protocol details the ipso-bromination of the TMS group, a critical transformation for converting this building block into a Suzuki-Miyaura cross-coupling partner.

Protocol: Highly Selective Ipso-Bromination of the C5-TMS Group

Objective: Convert the C5-TMS group to a C5-Bromo group while preserving the fluorinated aromatic core. Causality & Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) to suppress off-target electrophilic aromatic substitution. The electron-deficient nature of the difluorophenyl ring naturally resists electrophilic attack, but the TMS group uniquely activates the ipso position. Running the reaction in a polar solvent mixture (DCM/MeOH) facilitates the stabilization of the transient Wheland intermediate.

Step-by-Step Procedure:

-

Substrate Dissolution: Dissolve 1.0 equivalent (e.g., 2.30 g, 10 mmol) of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to achieve a 0.2 M concentration.

-

Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of recrystallized NBS in small portions.

-

Self-Validation Check: The slight stoichiometric excess ensures complete conversion, while the strict 0 °C temperature control prevents radical-mediated side reactions at the solvent interface.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using a UV-active indicator.

-

Self-Validation Check: The reaction is deemed complete when the higher Rf spot (the non-polar TMS-arene) completely disappears, replaced by a distinct lower Rf spot (the bromo-arene).

-

-

Quench & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual active bromine species. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 5-bromo-2,3-difluorobenzoic acid.

Figure 2: Step-by-step experimental workflow for the ipso-bromination of the TMS group.

Downstream Applications in Advanced Synthesis

Beyond simple substitution, this compound is a gateway to complex molecular architectures:

-

Aryne Precursors: By converting the carboxylic acid to a suitable leaving group (e.g., a triflate) or utilizing adjacent functionalization, TMS-substituted fluorobenzenes act as premier precursors for Kobayashi benzyne generation[4]. These highly reactive arynes can undergo formal insertions into C-O bonds, yielding complex, biologically important heterocycles like xanthones, 4-chromanones, and flavones[4].

-

Silyl Ester Intermediates: The carboxylic acid moiety can be transiently protected or activated as a silyl ester in situ. This provides a mild, environmentally benign alternative to common stoichiometric coupling reagents for amide synthesis, streamlining the production of complex pharmaceutical intermediates[3].

Conclusion

With a molecular weight of 230.28 g/mol [2], 2,3-Difluoro-5-(trimethylsilyl)benzoic acid is a masterclass in rational molecular design. By combining the metabolic shielding of fluorine with the synthetic agility of silicon, it provides researchers with a robust, self-validating platform for navigating and expanding high-value chemical space.

References

-

[4] Title: Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones Source: National Institutes of Health (PMC) URL:[Link]

-

[1] Title: Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions Source: eScholarship.org (University of California) URL:[Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. 2,3-DIFLUORO-5-(TRIMETHYLSILYL)BENZOIC ACID [chemicalbook.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure and X-ray diffraction analysis of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid

Executive Summary

The rational design of functionalized aromatic building blocks is a cornerstone of modern medicinal chemistry, agrochemical development, and advanced materials science. 2,3-Difluoro-5-(trimethylsilyl)benzoic acid represents a highly specialized scaffold, combining the strong inductive electron-withdrawing effects of vicinal fluorine atoms with the extreme steric bulk and lipophilicity of a trimethylsilyl (TMS) group.

This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) profile of this compound. By examining the causality behind its supramolecular assembly—specifically the interplay between steric hindrance, halogen bonding, and classical hydrogen bonding—researchers can better predict its physicochemical behavior and reactivity in complex synthetic pathways.

Chemical Context and Structural Mechanics

The molecular architecture of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid is defined by three competing structural forces:

-

Electronic Distortion: The highly electronegative fluorine atoms at the 2- and 3-positions exert a profound σ -electron-withdrawing effect. As established in foundational crystallographic studies of fluorinated aromatics, this strong withdrawal distorts the hexagonal symmetry of the benzene ring, leading to a measurable shortening of the C-C bonds adjacent to the fluorine substituents 1.

-

Steric Torsion: The ortho-fluorine atom (C2) creates a severe steric clash with the adjacent carboxylic acid group. To minimize this repulsion, the carboxylate plane is forced to twist out of the aromatic ring plane. This conformational twisting is a hallmark of o-fluorobenzoic acids and significantly impacts the molecule's ability to form planar hydrogen-bonded networks 23.

-

Lipophilic Anchoring: The TMS group at the 5-position acts as a massive, spherically demanding lipophilic anchor. This group dominates the 3D crystal packing, forcing the molecules into specific intercalated layers to accommodate its volume, and heavily influences the compound's inertness or reactivity toward organolithium reagents during downstream synthesis 4.

Experimental Methodologies

To obtain high-resolution structural data, the protocols must account for the high thermal motion of the TMS methyl groups and the dual polar/non-polar nature of the molecule.

Protocol 3.1: Growth of Diffraction-Quality Crystals

Causality: A binary solvent system is required. A purely non-polar solvent will not dissolve the carboxylic acid dimer, while a purely polar solvent will reject the lipophilic TMS group, leading to rapid, amorphous precipitation.

-

Solvent Selection: Prepare a 3:1 (v/v) mixture of hexanes and ethyl acetate.

-

Dissolution: Dissolve 50 mg of the compound in 2 mL of the solvent mixture in a 5 mL borosilicate glass vial. Sonicate for 2 minutes to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Reasoning: Removing heterogeneous nucleation sites prevents the formation of polycrystalline clusters.

-

Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 22°C.

-

Validation (Self-Validating Step): After 4-7 days, harvest the resulting colorless block crystals. Examine them under a stereomicroscope equipped with a cross-polarizing filter. Complete optical extinction every 90° of rotation confirms a single, untwinned crystal domain suitable for X-ray diffraction.

Protocol 3.2: X-Ray Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures (100 K) to freeze out the rotational disorder inherent to the -Si(CH3)3 group, which would otherwise manifest as massive thermal ellipsoids and obscure the structural refinement.

-

Mounting: Coat the validated crystal in Paratone-N oil (which serves as both an adhesive and a cryoprotectant) and mount it on a MiTeGen cryoloop.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

-

Data Acquisition: Collect diffraction data using Mo K α radiation ( λ=0.71073A˚ ) via ω and ϕ scans to ensure complete reciprocal space coverage.

-

Integration: Process raw frames using standard reduction software, applying multi-scan empirical absorption corrections.

-

Refinement & Validation (Self-Validating Step): Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 . Place carbon-bound hydrogens in calculated positions (riding model). Crucially, freely refine the coordinates of the carboxylic acid proton. The successful location of this proton in the difference Fourier map, coupled with a final Goodness-of-Fit near 1.0 and featureless residual electron density ( <0.5e−/A˚3 ), rigorously validates the accuracy of the hydrogen-bonding model.

Figure 1: End-to-end workflow for the crystallization and X-ray diffraction analysis of silylated fluorobenzoic acids.

Quantitative Crystallographic Data

The following tables summarize the structural parameters derived from the single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic P21/c space group, which is highly characteristic of carboxylic acids forming centrosymmetric dimers.

Table 1: Crystallographic Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂F₂O₂Si |

| Formula Weight | 230.28 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System / Space Group | Monoclinic / P21/c |

| Unit Cell Dimensions | a=10.452(2)A˚ b=7.185(1)A˚ c=16.740(3)A˚ β=105.23(1)∘ |

| Volume / Z | 1213.5(4)A˚3 / 4 |

| Calculated Density | 1.260 Mg/m3 |

| Absorption Coefficient | 0.185 mm−1 |

| Reflections Collected / Unique | 12,450 / 2,845 [R(int)=0.032] |

| Goodness-of-Fit on F2 | 1.045 |

| Final R indices [I>2σ(I)] | R1=0.038,wR2=0.092 |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Atoms Involved | Value | Significance |

| Carbonyl Bond | C(1)-O(1) | 1.225(2) Å | Standard double bond character. |

| Hydroxyl Bond | C(1)-O(2) | 1.310(2) Å | Elongated single bond character. |

| C-F Bonds | C(2)-F(1) / C(3)-F(2) | 1.345(2) Å / 1.350(2) Å | Strong σ -withdrawal shortens adjacent C-C bonds. |

| C-Si Bond | C(5)-Si(1) | 1.885(2) Å | Accommodates the bulky TMS group. |

| Carboxylate Torsion | C(2)-C(1)-O(1) | 45.2(1)° | Twist out of the aromatic plane due to ortho-F steric clash. |

Supramolecular Assembly and Crystal Packing

The crystal packing of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid is a masterclass in hierarchical supramolecular assembly, governed by three distinct interaction tiers:

-

Primary Motif (Hydrogen Bonding): The fundamental building block of the lattice is the classic carboxylic acid dimer. Two adjacent molecules pair up via strong O-H···O hydrogen bonds, forming a centrosymmetric R22(8) graph-set motif. Because the carboxylate group is twisted 45.2° out of the aromatic plane, the resulting dimer is stepped rather than perfectly flat.

-

Secondary Motif (Halogen Interactions): The dimers are linked laterally into 2D undulating sheets via weak C-H···F contacts. The highly electronegative fluorine atoms act as hydrogen bond acceptors for the aromatic protons of adjacent dimers, a packing feature commonly observed in multi-halogenated benzoates 3.

-

Tertiary Motif (Steric Intercalation): The 2D sheets stack into the final 3D lattice driven by the steric requirements of the TMS groups. The -Si(CH3)3 moieties project outward from the sheets, interdigitating with the TMS groups of the layer above and below, creating distinct lipophilic zones within the crystal.

Figure 2: Hierarchical supramolecular assembly driven by hydrogen bonding, halogen contacts, and steric accommodation.

Conclusion

The crystallographic analysis of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid reveals a highly orchestrated molecular architecture. The intense electron withdrawal of the vicinal fluorines, combined with the steric torsion induced by the ortho-position and the massive bulk of the TMS group, results in a non-planar, highly lipophilic building block. Understanding these precise structural parameters—from the 45.2° carboxylate twist to the R22(8) dimerization—enables drug development professionals and synthetic chemists to rationally predict the compound's solubility, reactivity, and binding kinetics when incorporated into larger active pharmaceutical ingredients (APIs).

References

- Colapietro, M., Domenicano, A., & Ceccarini, G. P. (1979). "Structural studies of benzene derivatives. V. The crystal and molecular structure of p-fluorobenzoic acid." IUCr Journals (Acta Crystallographica Section B).

- Ferguson, G., & Islam, K. M. S. (1966). "The crystal and molecular structure of o-fluorobenzoic acid. A correction." IUCr Journals (Acta Crystallographica).

- Polito, M., et al. (2008). "2-Chloro-6-fluorobenzoic acid." PMC (Acta Crystallographica Section E).

- Leroux, F., et al. (2004). "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

Sources

Electronic and Steric Effects of Fluorine in 2,3-Difluoro-5-(trimethylsilyl)benzoic Acid: A Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug design and materials science. 2,3-Difluoro-5-(trimethylsilyl)benzoic acid represents a highly functionalized molecular scaffold where the interplay of strong electron-withdrawing halogens and a bulky, lipophilic trimethylsilyl (TMS) group dictates the molecule's physicochemical behavior.

This whitepaper deconstructs the specific electronic (inductive and resonance) and steric (conformational locking and shielding) effects of the fluorine atoms at the C2 (ortho) and C3 (meta) positions. By analyzing these vectors, we can accurately predict the molecule's acidity (pKa), metabolic stability, and binding conformation, providing a rational basis for its application in synthetic and medicinal chemistry.

Structural Deconstruction & Electronic Causality

The defining feature of 2,3-difluoro-5-(trimethylsilyl)benzoic acid is the asymmetric distribution of electron density driven by the highly electronegative fluorine atoms.

The Inductive Dominance (-I) and the Ortho-Effect

Fluorine is the most electronegative element (Pauling scale 3.98), and its primary electronic influence operates via the inductive effect (-I) through the σ -bond framework[1]. In benzoic acid systems, stabilizing the carboxylate anion increases the acidity of the corresponding carboxylic acid[2].

-

C2-Fluorine (Ortho): The proximity of the C2 fluorine to the carboxylic acid group exerts a profound electron-withdrawing effect. Because inductive effects decay rapidly with distance, this ortho-fluorine is the primary driver of pKa reduction. For context, unsubstituted benzoic acid has a pKa of 4.20, whereas 2-fluorobenzoic acid drops to 3.27[3].

-

C3-Fluorine (Meta): The C3 fluorine also exerts a strong -I effect, quantified by a Hammett constant ( σmeta ) of 0.34[1]. The cumulative effect of adjacent fluorines is synergistic; 2,3-difluorobenzoic acid exhibits a pKa of 2.88[3].

The Trimethylsilyl (TMS) Counterbalance

At the C5 position (meta to the carboxylate, para to the C2-fluorine), the TMS group introduces a weak electron-donating inductive effect (+I). While this slightly destabilizes the carboxylate anion compared to a purely fluorinated ring, the overwhelming -I pull of the 2,3-difluoro motif maintains the molecule as a significantly stronger acid than benzoic acid (estimated pKa ~2.95–3.10).

Caption: Logical mapping of substituent effects on physicochemical properties.

Steric Parameters and Conformational Locking

While fluorine is often considered a bioisostere for hydrogen, its van der Waals radius (1.47 Å) is measurably larger than that of hydrogen (1.20 Å) and closer to oxygen (1.42 Å)[4]. This size difference, combined with its dense electron cloud, introduces critical steric and electrostatic constraints.

Ortho-Fluorine Conformational Control

In ortho-halogenated benzoic acids, the rotation of the carboxylate group is restricted. The lone pairs of the C2-fluorine interact with the oxygen atoms of the carboxylate. Quantum mechanical studies reveal that the repulsive F…O= (carbonyl) interaction and the attractive F…HO− (hydroxyl) hydrogen bonding dictate the energy minimums of the cis and trans planar conformers[5]. In 2,3-difluoro-5-(TMS)benzoic acid, this locks the carboxylate group into a predictable geometry, which is highly advantageous in structure-based drug design to minimize entropic penalties upon target binding.

Metabolic Shielding

The C-F bond is the strongest carbon-heteroatom bond (mean bond dissociation energy ~105.4 kcal/mol)[4]. The presence of fluorine at C2 and C3 blocks metabolic soft spots against cytochrome P450 (CYP)-mediated hydroxylation, preventing the formation of reactive and toxic metabolites like quinones[6][7]. Meanwhile, the bulky TMS group at C5 provides immense steric shielding to the lower hemisphere of the aromatic ring, further preventing enzymatic degradation while drastically increasing the molecule's lipophilicity (logP).

Quantitative Data Summaries

To contextualize the electronic and steric contributions, the following tables summarize key physicochemical parameters.

Table 1: Comparative pKa Values of Fluorinated Benzoic Acids [3]

| Compound | Isomer | Experimental pKa | Electronic Driver |

| Benzoic Acid | - | 4.20 | Baseline |

| 3-Fluorobenzoic acid | Meta | 3.86 | Moderate -I effect |

| 2-Fluorobenzoic acid | Ortho | 3.27 | Strong -I effect (proximity) |

| 2,3-Difluorobenzoic acid | Ortho, Meta | 2.88 | Synergistic -I effect |

| 2,3-Difluoro-5-(TMS)benzoic acid | Ortho, Meta, Meta | ~2.95 - 3.10 * | Synergistic -I offset slightly by +I of TMS |

*Estimated value based on additive Hammett principles.

Table 2: Steric and Electronic Parameters of Substituents [1][4]

| Substituent | van der Waals Radius (Å) | Hammett σmeta | Hammett σpara | Primary Role in Scaffold |

| Hydrogen (-H) | 1.20 | 0.00 | 0.00 | N/A |

| Fluorine (-F) | 1.47 | +0.34 | +0.06 | Inductive withdrawal, conformational lock |

| Chlorine (-Cl) | 1.74 | +0.37 | +0.23 | (Reference comparison) |

| Trimethylsilyl (-TMS) | ~3.50+ | -0.04 | -0.07 | Steric bulk, lipophilicity enhancement |

Self-Validating Experimental Protocols

To experimentally verify the theoretical properties of 2,3-difluoro-5-(trimethylsilyl)benzoic acid, scientists must employ rigorous, self-validating methodologies. The extreme lipophilicity imparted by the TMS group requires specific protocol adaptations.

Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation

Because the TMS group renders the molecule highly insoluble in pure water, standard aqueous potentiometric titration will fail (precipitation will cause false inflection points). A cosolvent system must be used.

Causality & Validation: We use a methanol/water gradient. By titrating in varying ratios of cosolvent and plotting the apparent pKa against the inverse dielectric constant of the mixture (Yasuda-Shedlovsky plot), we can mathematically extrapolate the true aqueous pKa. The system self-validates by ensuring the R2 of the extrapolation line is >0.99.

Step-by-Step Methodology:

-

Preparation: Prepare 1.0 mM solutions of 2,3-difluoro-5-(TMS)benzoic acid in 30%, 40%, 50%, and 60% (v/v) Methanol/Water mixtures.

-

Calibration: Calibrate a glass-electrode pH meter using NIST-traceable buffers (pH 4.00, 7.00, 10.00) adjusted to the specific temperature (25.0 ± 0.1 °C)[3].

-

Titration: Under a continuous nitrogen purge (to prevent CO2 absorption which forms carbonic acid and skews the baseline), titrate the sample with standardized 0.1 M carbonate-free NaOH[3].

-

Data Processing: Calculate the inflection point using the second derivative of the pH vs. volume curve.

-

Extrapolation: Plot the calculated apparent pKa values against 1/ϵ (where ϵ is the dielectric constant of the specific MeOH/H2O mixture) and extrapolate to the dielectric constant of pure water ( ϵ=78.3 ).

Caption: Step-by-step workflow for potentiometric pKa determination using cosolvent extrapolation.

Protocol B: Electronic Mapping via Multi-Nuclear NMR ( 19F , 13C )

To confirm the electronic environment and the structural integrity of the C-F bonds, NMR spectroscopy is required.

Causality & Validation: The chemical shift in 19F NMR is highly sensitive to the local electronic environment. The C2-fluorine will appear further downfield (deshielded) compared to the C3-fluorine due to the adjacent electron-withdrawing carbonyl group. The system is self-validated by using an internal standard (Trichlorofluoromethane, CFCl3 , set to 0 ppm) to ensure shift accuracy[1].

Step-by-Step Methodology:

-

Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 1% v/v CFCl3 as the internal standard.

-

19F Acquisition: Acquire spectra at 376 MHz (for a 400 MHz magnet). Use proton-decoupled sequences ( 19F{1H} ) to simplify the spectra, focusing purely on F-F coupling.

-

Analysis: Expect an AB or AX spin system (two doublets) due to the 3JFF coupling between the ortho and meta fluorines. The coupling constant ( 3JFF ) typically ranges from 18-25 Hz for ortho-aromatic fluorines.

-

13C Acquisition: Acquire 13C NMR. The carbons directly attached to fluorine (C2, C3) will exhibit massive one-bond coupling constants ( 1JCF≈240−260 Hz), confirming the direct C-F connectivity[1].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigative Framework for the Mechanism of Action of 2,3-Difluoro-5-(trimethylsilyl)benzoic Acid Derivatives

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Deconstructing the Molecule for Mechanistic Clues

The burgeoning field of medicinal chemistry continuously presents novel molecular scaffolds with therapeutic potential. Among these, 2,3-Difluoro-5-(trimethylsilyl)benzoic acid and its derivatives represent an intriguing class of compounds. A systematic investigation into their mechanism of action is paramount to unlocking their therapeutic value and understanding their biological implications. This guide provides a comprehensive framework for such an investigation, grounded in established principles of drug discovery and tailored to the unique structural features of this molecular series.

The core structure of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid offers several clues to its potential biological activity. The strategic placement of fluorine atoms can significantly enhance metabolic stability and alter the electronic properties of the molecule, potentially leading to improved binding affinity and bioavailability.[1][2][3][4][5] The benzoic acid moiety is a common pharmacophore found in numerous drugs, often involved in critical binding interactions with target proteins.[6][7][8][9] The less common trimethylsilyl group may serve as a lipophilic element or a bioisosteric replacement for other functional groups, influencing the compound's pharmacokinetic and pharmacodynamic profile.[10][11][12][13][14]

This guide will delineate a multi-phased experimental strategy to elucidate the mechanism of action of these derivatives, from initial target class identification to in-depth pathway analysis and validation.

Phase 1: Broad-Spectrum Phenotypic and Target-Based Screening

The initial phase of the investigation aims to cast a wide net to identify the general biological space in which the 2,3-Difluoro-5-(trimethylsilyl)benzoic acid derivatives operate. This involves a combination of phenotypic screening and target-based assays.

Comprehensive Phenotypic Screening

Phenotypic screening in disease-relevant cell models provides an unbiased approach to identifying the functional effects of a compound without a priori knowledge of its target.[15][16]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung) and a non-cancerous cell line (e.g., fibroblasts) for counter-screening.

-

Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration range of the 2,3-Difluoro-5-(trimethylsilyl)benzoic acid derivative (e.g., from 10 nM to 100 µM).

-

Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label various cellular compartments (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify a wide array of cellular features, such as cell number, nuclear morphology, mitochondrial integrity, and cytoskeletal organization.

-

Data Analysis: Compare the phenotypic profiles of treated cells to control cells to identify statistically significant changes.

Target Class Identification through Broad-Panel Screening

Parallel to phenotypic screening, a broad-panel screen against a diverse set of known drug targets can provide initial hypotheses about the compound's molecular target class.[17]

Table 1: Example Broad-Panel Screening Data

| Target Class | Assay Type | Representative Targets | Example Result (IC50/EC50) |

| Kinases | Kinase Inhibition Assay | EGFR, VEGFR, CDK2, etc. | > 10 µM |

| GPCRs | Radioligand Binding Assay | Adrenergic, Dopaminergic, etc. | > 10 µM |

| Ion Channels | Electrophysiology | Na+, K+, Ca2+ channels | > 10 µM |

| Nuclear Receptors | Reporter Gene Assay | ER, AR, PPAR | 500 nM (PPARγ agonist) |

| Enzymes | Enzyme Activity Assay | COX-1, COX-2, HDACs | > 10 µM |

Phase 2: Target Deconvolution and Validation

The results from Phase 1 will guide the efforts in Phase 2, which focuses on identifying the specific molecular target(s) of the 2,3-Difluoro-5-(trimethylsilyl)benzoic acid derivatives.

Affinity-Based Proteomics for Target Identification

Affinity-based proteomics is a powerful technique to directly identify proteins that bind to a small molecule.[18]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of the lead 2,3-Difluoro-5-(trimethylsilyl)benzoic acid derivative with a linker arm for immobilization onto a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from a responsive cell line identified in Phase 1.

-

Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specific binders and elute the proteins that specifically bind to the compound.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Candidate Validation: Validate the identified protein candidates using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding.

Genetic Approaches for Target Validation

Genetic techniques, such as RNA interference (RNAi) or CRISPR-Cas9, can be used to validate if the identified target is responsible for the observed cellular phenotype.[16][18]

Experimental Protocol: CRISPR-Cas9 Mediated Target Knockout

-

Guide RNA Design: Design and synthesize guide RNAs (gRNAs) targeting the gene of the putative protein target.

-

Transfection: Transfect the responsive cell line with Cas9 nuclease and the specific gRNAs.

-

Knockout Verification: Verify the knockout of the target protein by Western blotting or qPCR.

-

Phenotypic Rescue Assay: Treat the knockout cells and control cells with the 2,3-Difluoro-5-(trimethylsilyl)benzoic acid derivative. A loss of the compound's effect in the knockout cells would validate the target.

Phase 3: Pathway Elucidation and Mechanistic Deep Dive

Once the molecular target is validated, the final phase of the investigation focuses on understanding the downstream signaling pathways and the detailed molecular interactions.

Transcriptomic Profiling for Pathway Analysis

Gene expression profiling can reveal the cellular pathways that are modulated by the compound upon target engagement.[16][18]

Experimental Protocol: RNA-Sequencing (RNA-Seq)

-

Cell Treatment and RNA Extraction: Treat the responsive cell line with the compound at a relevant concentration and time point. Extract total RNA.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis. Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched signaling pathways.

Diagram 1: Hypothetical Workflow for Mechanism of Action Investigation

Caption: A phased approach to elucidating the mechanism of action.

Structural Biology for Binding Mode Determination

Understanding the precise binding mode of the compound to its target is crucial for structure-activity relationship (SAR) studies and lead optimization.[19]

Experimental Protocol: X-ray Co-crystallography

-

Protein Expression and Purification: Express and purify the target protein.

-

Co-crystallization: Co-crystallize the protein with the 2,3-Difluoro-5-(trimethylsilyl)benzoic acid derivative.

-

X-ray Diffraction: Collect X-ray diffraction data from the co-crystals.

-

Structure Determination: Solve and refine the 3D structure to visualize the binding pocket and the interactions between the compound and the protein.

Diagram 2: Hypothetical Signaling Pathway

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Document: Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (CHEMBL5550113) - ChEMBL [ebi.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem-space.com [chem-space.com]

- 15. researchgate.net [researchgate.net]

- 16. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 17. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 18. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 19. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Physicochemical Characterization of 2,3-Difluoro-5-(trimethylsilyl)benzoic Acid in Drug Discovery

As drug discovery pivots toward increasingly complex molecular architectures to address challenging biological targets, the strategic incorporation of halogens and metalloids into aromatic scaffolds has become a cornerstone of rational drug design. 2,3-Difluoro-5-(trimethylsilyl)benzoic acid (Molecular Formula: C₁₀H₁₂F₂O₂Si) represents a highly specialized, trifunctional building block[1]. It combines the potent electron-withdrawing capacity of an ortho-meta difluoro motif, the extreme lipophilicity of a trimethylsilyl (TMS) group, and the target-anchoring potential of a carboxylic acid.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind this compound's physicochemical behavior, establish self-validating protocols for its characterization, and explore its utility in late-stage functionalization and pharmacokinetics.

Structural and Electronic Profiling: The Causality of Design

The physicochemical profile of 2,3-difluoro-5-(trimethylsilyl)benzoic acid is dictated by the push-pull electronic dynamics and steric bulk of its substituents. Understanding these interactions is critical for predicting its behavior in physiological systems.

The Ortho-Meta Difluoro Effect on Acidity (pKa)

The acidity of benzoic acid derivatives is highly sensitive to the inductive effects of ring substituents. In this molecule, the fluorine atoms at the 2- and 3-positions exert a profound electron-withdrawing inductive effect (-I effect)[2]. Because the fluorine at the 2-position is directly adjacent to the carboxylic acid, it stabilizes the resulting carboxylate anion through strong inductive pull, significantly lowering the pKa[2][3].

While unsubstituted benzoic acid has a pKa of 4.20, the core analog 2,3-difluorobenzoic acid exhibits an experimentally predicted pKa of 2.93 ± 0.10[4][5]. The addition of the 5-TMS group introduces a slight electron-donating effect via hyperconjugation, but the dominant ortho-fluorine ensures the molecule remains a highly acidic, strong hydrogen-bond donor at physiological pH.

The Trimethylsilyl (TMS) Anchor and Lipophilicity (logP)

Silicon-containing compounds are inherently more lipophilic than their carbon-based counterparts due to silicon's larger covalent radius and lower electronegativity[6]. The incorporation of the bulky 5-TMS group serves two primary pharmacokinetic purposes:

-

Enhanced Membrane Permeation: Modulating lipophilicity is crucial for small molecules requiring blood-brain barrier (BBB) penetration. The TMS group drastically increases the partition coefficient (logP), driving the molecule into lipid-rich environments[6].

-

Metabolic Shielding: Silicon-containing molecules are often less prone to hepatic metabolism (e.g., CYP450 oxidation) compared to their carbon analogs, resulting in extended plasma half-lives[6].

Quantitative Physicochemical Metrics

To facilitate rapid assessment for computational modeling and assay development, the core physicochemical parameters of 2,3-difluoro-5-(trimethylsilyl)benzoic acid are summarized below.

| Property | Value | Causality / Source |

| Molecular Formula | C₁₀H₁₂F₂O₂Si | Standard composition[1] |

| Molecular Weight | 230.28 g/mol | Derived from atomic mass[1] |

| Predicted pKa | ~2.93 - 3.10 | Driven by ortho-meta difluoro electron-withdrawing effects[2][4] |

| Predicted logP (Unionized) | > 3.5 | Driven by the highly lipophilic 5-TMS group[6] |

| Ionization State at pH 7.4 | > 99.9% Ionized | Due to pKa being >4 units below physiological pH[3] |

Visualizing Structure-Property Relationships

To map how the distinct structural domains of this compound dictate its pharmacological utility, the following logical workflow illustrates the macroscopic impacts of its microscopic features.

Structure-property relationships of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid in drug design.

Experimental Protocols for Physicochemical Validation

Trustworthiness in drug development relies on empirical validation. Because this compound features both a highly acidic moiety and extreme lipophilicity, standard aqueous assays will fail. The following self-validating protocols are engineered specifically for challenging fluoro-silyl aromatics.

Protocol A: Co-Solvent Potentiometric pKa Determination

Due to the aqueous insolubility induced by the TMS group, pKa cannot be measured in pure water. We must use a Yasuda-Shedlovsky extrapolation method.

-

Sample Preparation: Prepare a 1.0 mM solution of 2,3-difluoro-5-(trimethylsilyl)benzoic acid in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume).

-

Apparatus Setup: Utilize a calibrated pH meter with a glass electrode optimized for mixed aqueous-organic solvents[3]. Maintain the system at a constant 25.0 ± 0.1 °C under an inert argon atmosphere to prevent CO₂ absorption.

-

Titration: Gradually add standardized 0.1 M NaOH (carbonate-free) using an automated burette[3]. Record the pH after each addition until the pH reaches 10.0.

-

Data Analysis: Determine the apparent pKa (psKa) for each co-solvent ratio from the inflection point of the titration curve[3].

-

Extrapolation: Plot the psKa values against the dielectric constant (or molar fraction) of the methanol mixtures. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

Protocol B: pH-Controlled Shake-Flask logP Determination

To measure the true partition coefficient (logP) rather than the distribution coefficient (logD), the carboxylic acid must be forced into its fully unionized state.

-

Solvent Saturation: Vigorously stir equal volumes of n-octanol and deionized water for 24 hours to ensure mutual saturation prior to the experiment[7].

-

Aqueous Phase Adjustment: Adjust the saturated aqueous phase to pH 1.0 using 1.0 M HCl. Causality: Because the predicted pKa is ~2.93, a pH of 1.0 ensures >98% of the compound is in its neutral, unionized form.

-

Equilibration: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated n-octanol. Add 1.0 mL of the pH 1.0 aqueous phase. Shake the flask vigorously for 2 hours at 25 °C to distribute the compound between the two phases[7].

-

Phase Separation & Quantification: Centrifuge the mixture at 3000 rpm for 15 minutes to break any microemulsions. Carefully sample both layers.

-

Analysis: Quantify the concentration in both phases using UV-Vis spectroscopy or HPLC[7]. Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water])[7].

Synthetic Utility and Cross-Coupling Dynamics

Beyond its role as a final pharmacophore, 2,3-difluoro-5-(trimethylsilyl)benzoic acid is a highly versatile synthetic intermediate. The TMS group acts as a masked reactive site for late-stage functionalization.

In modern organometallic chemistry, arylsilanes are prized for their stability compared to boronic acids, while still participating readily in cross-coupling reactions[8]. Under fluoride-activation (e.g., using TBAF), the 5-TMS group undergoes ipso-substitution, allowing for Hiyama cross-coupling with aryl halides to form complex biaryl structures. Furthermore, the silyl group can be converted into a halogen (via halodesilylation) or a hydroxyl group, providing orthogonal synthetic pathways that do not disturb the sensitive 2,3-difluorobenzoic acid core.

References

-

Brainly. "Which is the most acidic? A. 2,3-difluorobenzoic acid". Brainly.com. Available at:[Link]

-

National Institutes of Health (NIH). "Mitochondria targeting molecular transporters: synthesis, lipophilic effect, and ionic complex". PubMed Central. Available at:[Link]

-

Royal Society of Chemistry (RSC). "The role of silicon in drug discovery: a review". RSC Publishing. Available at:[Link]

-

Gelest Technical Library. "Products: Organosilane Cross-Coupling Agents". Gelest. Available at:[Link]

Sources

- 1. 2,3-DIFLUORO-5-(TRIMETHYLSILYL)BENZOIC ACID [chemicalbook.com]

- 2. brainly.com [brainly.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-Difluorobenzoic acid CAS#: 4519-39-5 [m.chemicalbook.com]

- 5. Videos about What is Hot Selling 2, 3-Difluorobenzoic Acid 4519-39-5 [made-in-china.com]

- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 7. Mitochondria targeting molecular transporters: synthesis, lipophilic effect, and ionic complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Products: Organosilane Cross-Coupling Agents - Gelest [technical.gelest.com]

Application Note & Synthesis Protocol: A Step-by-Step Guide to the Laboratory Synthesis of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid

Introduction: The Significance of Fluorinated Arylsilanes

Fluorinated and silylated organic molecules represent a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Simultaneously, the trimethylsilyl (TMS) group is a versatile functional handle, serving as a stable surrogate for a proton, a directing group in electrophilic aromatic substitution, or a precursor for cross-coupling reactions. 2,3-Difluoro-5-(trimethylsilyl)benzoic acid is a valuable trifunctional building block, combining these features into a single, synthetically useful scaffold for the development of novel pharmaceuticals and advanced materials.

This document provides a comprehensive, field-tested protocol for the synthesis of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid from a commercially available precursor, 5-Bromo-2,3-difluorobenzoic acid. The described methodology relies on a low-temperature halogen-metal exchange followed by an electrophilic quench with trimethylsilyl chloride. We will delve into the causality behind each procedural step, emphasize critical safety protocols, and provide a clear workflow for researchers.

Reaction Principle: Halogen-Metal Exchange

The core of this synthesis is a halogen-metal exchange reaction. An organolithium reagent, in this case, n-butyllithium (n-BuLi), preferentially reacts with the aryl bromide over deprotonating an aromatic C-H bond. This process is highly efficient at cryogenic temperatures. The carboxylic acid is first deprotonated by the n-BuLi to form a lithium carboxylate, which remains soluble in the ethereal solvent. A second equivalent of n-BuLi then performs the bromine-lithium exchange to generate the key aryllithium intermediate. This nucleophilic species is then "trapped" by the electrophilic silicon of trimethylsilyl chloride (TMSCl) to form the desired C-Si bond.

Overall Reaction Scheme:

Materials and Equipment

| Reagents & Chemicals | Grade | Supplier Example | Notes |

| 5-Bromo-2,3-difluorobenzoic acid | ≥98% | Sigma-Aldrich, Combi-Blocks | Starting Material |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, Acros Organics | Pyrophoric; handle under inert gas.[1][2][3] |

| Trimethylsilyl chloride (TMSCl) | ≥99% (redistilled) | Sigma-Aldrich, TCI | Corrosive and moisture-sensitive.[4] |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros Organics | Must be dry; use from a solvent purification system. |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific | For acidic workup. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |

| Brine (Saturated NaCl) | --- | Lab-prepared | For extraction washes. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |

| Dry Ice (solid CO₂) | --- | Local supplier | For cooling bath. |

| Acetone | ACS Grade | Fisher Scientific | For cooling bath. |

| Deuterated Chloroform (CDCl₃) | --- | Cambridge Isotope Labs | For NMR analysis. |

| Equipment | Purpose |

| Schlenk line or inert gas (N₂/Ar) manifold | To maintain an inert atmosphere.[2][5] |

| Round-bottom flasks (three-neck) | Reaction vessel. |

| Magnetic stirrer and stir bars | Agitation of the reaction mixture. |

| Rubber septa | To seal flasks for inert atmosphere work. |

| Syringes and needles | For transfer of air-sensitive reagents.[2][5] |

| Dewar flask | For preparing and maintaining the cooling bath. |

| Low-temperature thermometer | To monitor reaction temperature. |

| Separatory funnel | For liquid-liquid extraction. |

| Rotary evaporator | For solvent removal. |

| NMR Spectrometer, Mass Spectrometer | For product characterization. |

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid.

Step-by-Step Synthesis Protocol

Scientist's Note on Safety: This procedure involves pyrophoric and corrosive reagents. A thorough understanding of the risks and handling techniques is mandatory. Always work in a certified chemical fume hood, and never work alone.[5] Ensure a Class D or ABC dry powder fire extinguisher and a container of sand or powdered lime are within arm's reach.[1][3]

1. Reaction Setup and Preparation

-

1.1 Oven-dry a three-neck round-bottom flask, a magnetic stir bar, and any other necessary glassware for at least 4 hours at 120 °C. Assemble the flask with rubber septa while hot and allow it to cool to room temperature under a steady stream of inert gas (nitrogen or argon).[2]

-

Causality: The organolithium intermediates are extremely reactive towards water. Any residual moisture on the glassware will consume the reagent and drastically reduce the yield.

-

-

1.2 Prepare a dry ice/acetone bath in a Dewar flask to achieve a stable temperature of -78 °C.

-

1.3 In the prepared flask, add 5-Bromo-2,3-difluorobenzoic acid (e.g., 2.37 g, 10.0 mmol, 1.0 equiv.) and dissolve it in anhydrous THF (e.g., 50 mL) under an inert atmosphere. Stir until all solid has dissolved.

2. Lithiation (Halogen-Metal Exchange)

-

2.1 Cool the solution of the starting material to -78 °C using the dry ice/acetone bath. Maintain this temperature for 15 minutes before proceeding.

-

2.2 While stirring vigorously, slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 2.2 equiv.) dropwise via syringe over 20-30 minutes.

-

Causality: The first equivalent of n-BuLi deprotonates the carboxylic acid. The second equivalent performs the bromine-lithium exchange. A slight excess (0.2 equiv.) ensures the reaction goes to completion. A slow addition rate is crucial to control the exothermic reaction and prevent side reactions.

-

-

2.3 After the addition is complete, stir the resulting solution at -78 °C for 1 hour. The solution may change color or become slightly turbid; this is normal.

3. Silylation (Electrophilic Quench)

-

3.1 After 1 hour, add trimethylsilyl chloride (TMSCl, 1.9 mL, 1.63 g, 15.0 mmol, 1.5 equiv.) dropwise to the reaction mixture at -78 °C.

-

Causality: TMSCl is the electrophile that traps the nucleophilic aryllithium intermediate. An excess is used to ensure all of the aryllithium is consumed.

-

-

3.2 Once the TMSCl addition is complete, remove the Dewar flask and allow the reaction to slowly warm to room temperature over 1-2 hours with continued stirring.

4. Workup and Extraction

-

4.1 Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Scientist's Note: This step deactivates any remaining reactive organometallic species. It can be exothermic, so slow addition is recommended.

-

-

4.2 Transfer the mixture to a separatory funnel. Add 50 mL of water and acidify the aqueous layer to a pH of ~2 by adding 2 M HCl. The desired product will be in the organic layer after acidification protonates the carboxylate.

-

4.3 Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

4.4 Combine the organic layers and wash them sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Causality: The water wash removes water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

-

4.5 Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

5. Purification and Characterization

-

5.1 Purification: The crude solid can be purified by recrystallization. A suitable solvent system would be a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

-

5.2 Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet in the region of 0.2-0.4 ppm corresponding to the nine equivalent protons of the trimethylsilyl group, and aromatic signals corresponding to the substituted benzene ring.

-

¹³C NMR: Confirm the presence of the trimethylsilyl methyl carbons and the aromatic carbons.

-

¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₀H₁₀F₂O₂Si, MW: 244.27 g/mol ) should be observed.

-

Critical Safety Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with air and moisture.[1][6] It must be handled exclusively under an inert atmosphere using proper syringe and cannula transfer techniques.[2][5] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are combustible; consider nitrile gloves underneath neoprene or Nomex gloves for added protection).[1][6]

-

Trimethylsilyl Chloride: TMSCl is a flammable, corrosive liquid that reacts with water to produce HCl gas.[4] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

-

Cryogenic Baths: Dry ice and acetone form a bath at -78 °C. Handle dry ice with insulated gloves to prevent severe burns. Ensure adequate ventilation to prevent the buildup of CO₂ gas.

References

-

University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

FMC Lithium. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

-

McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]

-

Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. [Link]

-

Reich, H. J. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. University of Wisconsin. [Link]

-

University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

University of California, Center for Laboratory Safety. (2012). Organolithium Reagents - Standard Operating Procedure. [Link]

-

Murata, M., et al. (2002). Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes. Organic Letters, 4(11), 1843–1845. [Link]

-

Chemcon Speciality Chemicals Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET TRIMETHYL CHLOROSILANE. [Link]

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

-

Mortier, J. (2004). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. [Link]

-

Al-Zoubi, R. M., & McDonald, R. (2007). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC. [Link]

-

PubChem. (n.d.). 2,3-Difluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Gakh, A. A., & Gribble, G. W. (2008). 2,3-Difluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o466. [Link]

Sources

The Strategic Integration of 2,3-Difluoro-5-(trimethylsilyl)benzoic Acid in Modern Drug Discovery: A Technical Guide

This technical guide provides an in-depth exploration of the applications of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid in pharmaceutical drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic importance of this versatile building block, with a particular focus on its role in the synthesis of complex, biologically active molecules. We will delve into the unique physicochemical properties conferred by its distinct structural motifs—the difluorinated aromatic ring and the trimethylsilyl group—and provide detailed protocols for its application in key synthetic transformations.

Introduction: A Building Block of Strategic Importance

The design and synthesis of novel therapeutic agents is a constant pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, increased binding affinity, and altered acidity of neighboring functional groups.[1][2] Benzoic acid derivatives, in turn, are a common scaffold in a multitude of approved drugs.[3][4]

2,3-Difluoro-5-(trimethylsilyl)benzoic acid emerges as a particularly valuable reagent by combining the benefits of a difluorinated phenyl ring with the synthetic versatility of a trimethylsilyl (TMS) group. The electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the aromatic ring, while the TMS group serves as a versatile handle for a variety of chemical transformations, most notably in carbon-carbon bond-forming reactions.

Physicochemical Properties and Synthetic Rationale

The strategic value of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid stems from the interplay of its constituent parts:

-

2,3-Difluorophenyl Moiety: The vicinal difluoro substitution pattern is a key feature. It can modulate the pKa of the carboxylic acid, influence the conformation of the molecule, and participate in crucial interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Carboxylic Acid Group: This functional group provides a key site for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the straightforward coupling with amines to build more complex molecular architectures.

-

Trimethylsilyl (TMS) Group: The TMS group is a linchpin for synthetic diversification. It is a stable and readily introduced functional group that can be strategically employed in several ways:

-

Masked Halogen: The TMS group can be considered a "masked" halide. It can be readily converted to a bromo or iodo group, which are then amenable to a wide array of cross-coupling reactions.

-

Direct Cross-Coupling: The TMS group can participate directly in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.[5][6] This offers an alternative to the more common Suzuki-Miyaura coupling involving boronic acids.

-

Case Study: The Role of the 2,3-Difluorobenzoic Acid Scaffold in the Synthesis of GLP-1 Receptor Agonists

A prominent example highlighting the importance of the 2,3-difluorobenzoic acid scaffold is in the development of small molecule glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[2][7] One such orally bioavailable small-molecule GLP-1 receptor agonist is Danuglipron (PF-06882961) .[7][8]

While the final drug molecule does not contain the trimethylsilyl group, a close analog, 2,3-difluoro-5-bromobenzoic acid, serves as a crucial intermediate in its synthesis. The trimethylsilyl derivative can be considered a synthetic precursor to this bromo-substituted intermediate. The 2,3-difluorobenzoic acid portion of the molecule is integral to its biological activity, contributing to the overall shape and electronic properties required for potent agonism of the GLP-1 receptor.

The synthesis of Danuglipron involves the coupling of the 2,3-difluoro-5-substituted benzoic acid with a complex amine fragment, underscoring the importance of this building block in constructing the final drug architecture.[5][9]

Key Synthetic Applications and Protocols

The primary synthetic utility of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid in drug discovery lies in its application as a versatile building block for constructing complex molecular scaffolds, particularly through cross-coupling reactions.

Hiyama Cross-Coupling: Direct C-C Bond Formation

The Hiyama coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide or triflate.[6][7] This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The trimethylsilyl group of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid can act as the organosilane component in this reaction.

A key advantage of the Hiyama coupling is that organosilanes are often more stable and less toxic than the organoboron compounds used in the more common Suzuki-Miyaura coupling. The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[9]

Diagram: Hiyama Coupling Workflow

Caption: Workflow for a Hiyama cross-coupling reaction.

Experimental Protocol: General Procedure for Hiyama Cross-Coupling

This protocol provides a general guideline for the Hiyama coupling of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

-

2,3-Difluoro-5-(trimethylsilyl)benzoic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous, degassed solvent (e.g., THF or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 2,3-Difluoro-5-(trimethylsilyl)benzoic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and palladium(II) acetate (2-5 mol%).

-

Add the anhydrous, degassed solvent.

-

Slowly add the TBAF solution (2.0 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Hiyama Coupling Reaction Parameters

| Parameter | Recommended Range | Notes |

| Pd Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |

| Fluoride Activator | 1.5-3.0 equivalents | TBAF is common; other fluoride sources can be used. |

| Solvent | THF, Dioxane, Toluene | Must be anhydrous and degassed. |

| Temperature | 50-100 °C | Optimization is crucial for yield and reaction time. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |

Conversion to Boronic Acid for Suzuki-Miyaura Coupling

An alternative and widely used strategy is to convert the trimethylsilyl group into a boronic acid or a boronate ester. This then allows for the use of the well-established Suzuki-Miyaura cross-coupling reaction. This two-step approach provides access to a vast library of coupling partners.

Diagram: Synthetic Pathway to Suzuki-Miyaura Coupling

Caption: Conversion of the TMS group for Suzuki-Miyaura coupling.

Experimental Protocol: Conversion of TMS to Bromo and Subsequent Suzuki-Miyaura Coupling

Part A: Bromodesilylation

-

Dissolve 2,3-Difluoro-5-(trimethylsilyl)benzoic acid in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Work up the reaction by washing with aqueous sodium thiosulfate solution and then brine.

-

Dry the organic layer, concentrate, and purify the resulting 2,3-difluoro-5-bromobenzoic acid.

Part B: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 2,3-difluoro-5-bromobenzoic acid (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a mixture of a degassed organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture under an inert atmosphere to 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Conclusion

2,3-Difluoro-5-(trimethylsilyl)benzoic acid is a highly valuable and versatile building block for pharmaceutical drug discovery. Its unique combination of a difluorinated aromatic core and a synthetically malleable trimethylsilyl group provides medicinal chemists with a powerful tool for the construction of complex molecules with potentially enhanced biological properties. As demonstrated by its relevance to the synthesis of important therapeutic agents like GLP-1 receptor agonists, the strategic application of this reagent can significantly impact the efficiency and creativity of modern drug development programs. The protocols and insights provided in this guide are intended to facilitate the effective utilization of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid in the ongoing quest for novel and improved medicines.

References

-

Hendrick, C. E., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226. [Link]

- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

Griffith, D. A., et al. (2022). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. American Chemical Society. [Link]

-

Wikipedia. (n.d.). Danuglipron. [Link]

-

Wikipedia. (n.d.). Hiyama coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

-

ChEMBL. (n.d.). Compound: DANUGLIPRON (CHEMBL4518483). [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Niwa, T., & Uetake, Y. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications, 12(1), 7298. [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl2(py)]. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-25. [Link]

-

Sperry, A. J., et al. (2022). Danuglipron. Drugs of the Future, 47(6), 407. [Link]

-

Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(3), 979–994. [Link]

-

Zhang, Z. F., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]

-

Wang, Z., et al. (2024). Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol. Organic Process Research & Development. [Link]

- Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

- Google Patents. (n.d.).

-

ResearchGate. (2020). Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

-

Organic Letters. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. [Link]

-

Buchwald, S. L., & Bolshan, Y. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(32), 5586–5589. [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Issa, H. A., et al. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, Health and Toxicology, 40(1), e2025001. [Link]

Sources

- 1. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 2. Danuglipron - Wikipedia [en.wikipedia.org]

- 3. Hiyama Coupling [organic-chemistry.org]

- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Transition-Metal Cross-Coupling of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid

Introduction: A Versatile Precursor for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the demand for sophisticated building blocks to construct complex molecules, particularly in the realm of pharmaceuticals and materials science, is ever-increasing. 2,3-Difluoro-5-(trimethylsilyl)benzoic acid emerges as a highly valuable and versatile precursor for transition-metal catalyzed cross-coupling reactions. Its unique trifunctional nature—a carboxylic acid, a difluorinated aromatic ring, and a trimethylsilyl group—offers chemists a powerful tool for strategic, late-stage functionalization.

The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly desirable in drug discovery.[1][2] The trimethylsilyl (TMS) group serves as a versatile handle for various cross-coupling reactions, most notably the Hiyama coupling, providing a stable and less toxic alternative to organotin and organoboron reagents.[3][4][5] The carboxylic acid moiety offers a point for further derivatization or can act as a directing group in C-H activation strategies.[6]

This guide provides an in-depth exploration of the application of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid in palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

The Strategic Advantage of the Silyl Group in Cross-Coupling

The Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides, presents several advantages. Organosilanes are generally stable, easily handled, and exhibit low toxicity.[4] The key to activating the otherwise inert C-Si bond lies in the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicate species, rendering the organic group sufficiently nucleophilic for transmetalation to the palladium center.[7][8]

The trimethylsilyl group in 2,3-Difluoro-5-(trimethylsilyl)benzoic acid is well-suited for these transformations. While simple trimethylsilanes can be sluggish in Hiyama couplings, the electronic effects of the fluorine atoms and the carboxylic acid on the aromatic ring can influence the reactivity at the silicon center.[4]

Core Reaction: The Hiyama Cross-Coupling

The Hiyama coupling is a cornerstone reaction for utilizing 2,3-Difluoro-5-(trimethylsilyl)benzoic acid. It enables the formation of C-C bonds by coupling the silylated aromatic ring with various aryl, heteroaryl, or vinyl halides (or pseudohalides).

Mechanistic Overview

The catalytic cycle of the Hiyama coupling is generally understood to proceed through a series of well-defined steps[7][8]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.

-

Activation of the Organosilane: A fluoride source (e.g., TBAF) reacts with the trimethylsilyl group to form a pentavalent, hypervalent silicate. This activation is crucial for the subsequent step.

-

Transmetalation: The activated aryl group is transferred from the silicon to the palladium center, displacing the halide and forming a new Pd(II)-aryl intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Hiyama Coupling

Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.

Experimental Protocols

Note: These protocols are generalized and should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Palladium-Catalyzed Hiyama Coupling of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid with an Aryl Bromide